3-bromo-N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide
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Overview
Description
3-bromo-N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide is an organic compound with the molecular formula C15H17BrN2O2 It is characterized by the presence of a bromine atom, a dimethyl-substituted cyclohexenone ring, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide typically involves the reaction of 3-bromo-benzohydrazide with 5,5-dimethyl-3-oxocyclohexen-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-bromo-N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor in drug synthesis.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-bromo-N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3,5-dichlorophenyl)benzamide
- 3-bromo-N,N-dimethylbenzamide
- 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole
Uniqueness
Compared to similar compounds, 3-bromo-N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide is unique due to its specific structural features, such as the combination of a bromine atom, a dimethyl-substituted cyclohexenone ring, and a benzohydrazide moiety.
Properties
IUPAC Name |
3-bromo-N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-15(2)8-12(7-13(19)9-15)17-18-14(20)10-4-3-5-11(16)6-10/h3-7,17H,8-9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGJJSLJRLURAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NNC(=O)C2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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